4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide
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Overview
Description
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core with amino and dimethyl substituents, a sulfanyl group, and a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide typically involves multiple steps. One common approach starts with the preparation of the furo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate can yield the desired furo[2,3-d]pyrimidine derivatives .
The next step involves the introduction of the sulfanyl group and the butanamide moiety. This can be done through nucleophilic substitution reactions, where the amino group on the furo[2,3-d]pyrimidine core reacts with suitable electrophiles to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit varied biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidines: Another class of compounds with a similar core, known for their antiproliferative and kinase inhibitory activities.
Uniqueness
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and a promising candidate for further study.
Properties
Molecular Formula |
C14H20N4O3S |
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Molecular Weight |
324.40 g/mol |
IUPAC Name |
4-(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C14H20N4O3S/c1-8-9(2)21-13-11(8)12(15)17-14(18-13)22-7-3-4-10(20)16-5-6-19/h19H,3-7H2,1-2H3,(H,16,20)(H2,15,17,18) |
InChI Key |
SAYVSSKWXCLDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=NC(=NC(=C12)N)SCCCC(=O)NCCO)C |
Origin of Product |
United States |
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